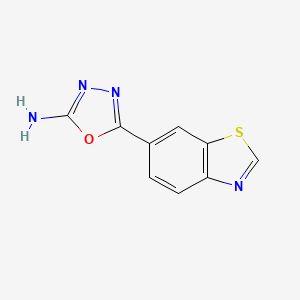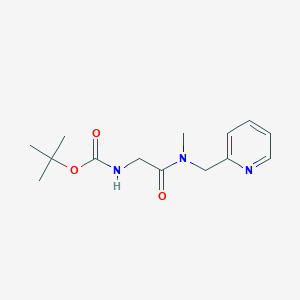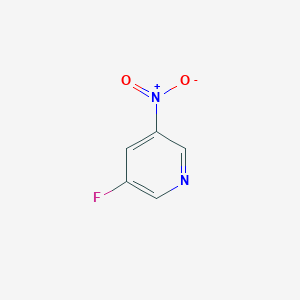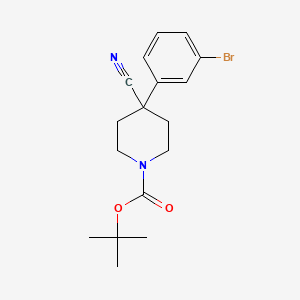
5-(1,3-苯并噻唑-6-基)-1,3,4-噁二唑-2-胺
描述
科学研究应用
抗菌活性
- 合成和评价: 已合成并评估了5-(1,3-苯并噻唑-6-基)-1,3,4-噁二唑-2-胺衍生物的抗菌活性。Rajeeva等人(2009)报告了合成新苯并噻唑衍生物并通过圆盘扩散法确定其显著的抗菌活性(Rajeeva, Srinivasulu, & Shantakumar, 2009)。同样,Saundane等人(2013)和Kaplancıklı等人(2012)的其他研究也证明了相关化合物的抗菌功效(Saundane, Verma, & Katkar, 2013); (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, Ozic, & Akalın, 2012)。
抗癌性质
- 抗癌活性: 研究已探索了1,3,4-噁二唑衍生物的抗癌性质。值得注意的是,Megally Abdo和Kamel(2015)合成了一系列化合物,对多种癌细胞系表现出显著的细胞毒性,突显了这些化合物在癌症治疗中的潜力(Megally Abdo & Kamel, 2015)。
抗炎和镇痛活性
- 生物活性: 这些化合物的抗炎和镇痛性质已在多项研究中进行了调查。Kumar等人(2015)合成的衍生物在体内展示了显著的抗炎和镇痛作用(Kumar, Sharma, & Husain, 2015)。
合成和结构研究
- 合成和表征: 这些化合物的合成过程和结构表征已成为各种研究的焦点。Eloy和Lenaers(1966)描述了合成5-氨基-1,2,4-噁二唑的方法,展示了这些化合物可用的多样合成方法(Eloy & Lenaers, 1966)。
抗惊厥潜力
- 抗惊厥活性: 研究还深入探讨了苯并噻唑衍生物的抗惊厥潜力。Khokra等人(2021)的研究突出了新型苯并噻唑衍生物的合成,并使用体外和体内方法评估了其抗惊厥活性,表明它们在治疗惊厥中的潜力(Khokra, Kaur, Banwala, Wadhwa, & Husain, 2021)。
作用机制
Mode of Action
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine interacts with the ALK5 receptor, inhibiting its activity . This inhibition prevents the receptor from activating the downstream elements of the TGF-β signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is the TGF-β signaling pathway . By inhibiting the ALK5 receptor, the compound prevents the phosphorylation of Smad2/3, proteins that are normally activated by the receptor . This inhibition disrupts the normal functioning of the pathway, leading to downstream effects such as the alteration of cell growth and differentiation .
Pharmacokinetics
The compound’s ability to inhibit the alk5 receptor and disrupt the tgf-β signaling pathway suggests that it has sufficient bioavailability to interact with its target within the body .
Result of Action
The inhibition of the ALK5 receptor by 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine leads to a decrease in the phosphorylation of Smad2/3 . This disruption of the TGF-β signaling pathway can alter cellular processes regulated by the pathway, potentially leading to effects such as the inhibition of cell growth and differentiation .
生化分析
Biochemical Properties
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymesThis interaction inhibits the phosphorylation of Smad2/3 proteins, which are crucial for TGF-β signaling pathways . The compound’s inhibitory activity is measured by its ability to reduce enzyme activity and phosphorylation levels in cell-based assays.
Cellular Effects
The effects of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the TGF-β signaling pathway. This modulation affects gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . The compound’s impact on these cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the ALK5 receptor, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins such as Smad2/3 . This inhibition disrupts the TGF-β signaling pathway, leading to altered gene expression and cellular responses. The compound’s ability to inhibit enzyme activity and modulate signaling pathways highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its biochemical properties and interactions.
Dosage Effects in Animal Models
The effects of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits ALK5 activity and modulates TGF-β signaling without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-dependent responses are critical considerations in preclinical studies.
Metabolic Pathways
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and the levels of its metabolites are essential factors that determine its biochemical activity and potential therapeutic applications . Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and safety.
Transport and Distribution
The transport and distribution of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and therapeutic potential . The compound’s ability to reach target sites within cells and tissues is a critical factor in its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns influence the compound’s activity and function, affecting its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
5-(1,3-benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-9-13-12-8(14-9)5-1-2-6-7(3-5)15-4-11-6/h1-4H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMCICXHETUOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN=C(O3)N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677749 | |
| Record name | 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-59-6 | |
| Record name | 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)


![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)


![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)


![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)



